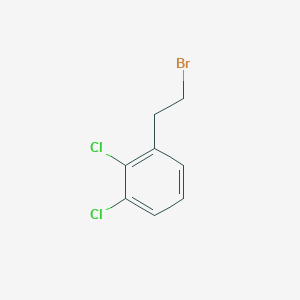

1-(2-Bromoethyl)-2,3-dichlorobenzene

CAS No.: 958027-82-2

Cat. No.: VC8166476

Molecular Formula: C8H7BrCl2

Molecular Weight: 253.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958027-82-2 |

|---|---|

| Molecular Formula | C8H7BrCl2 |

| Molecular Weight | 253.95 g/mol |

| IUPAC Name | 1-(2-bromoethyl)-2,3-dichlorobenzene |

| Standard InChI | InChI=1S/C8H7BrCl2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2 |

| Standard InChI Key | FDYYGZOWHGEICH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCBr |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)CCBr |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure is defined by its aromatic core and halogen substituents:

-

SMILES:

-

InChIKey: .

The bromoethyl group introduces potential sites for nucleophilic substitution, while the electron-withdrawing chlorine atoms influence aromatic electrophilic reactivity.

Physical Properties

Key physicochemical parameters include:

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves bromination of 2,3-dichlorotoluene using bromine () in the presence of a Lewis acid catalyst (e.g., ):

Alternative methods include Appel reaction conditions, where 2-(3,4-dichlorophenyl)ethanol reacts with carbon tetrabromide () and triphenylphosphine () in dichloromethane, yielding the product in 33% efficiency .

Industrial Optimization

Continuous flow reactors are employed to enhance yield (up to 70%) and purity by optimizing:

-

Temperature:

-

Catalyst loading: .

Automated systems monitor reaction parameters to minimize byproducts like di-brominated derivatives.

Reactivity and Applications

Chemical Reactivity

The bromoethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling diverse derivatization:

Key reactions:

-

Suzuki Coupling: Forms biaryl structures for drug candidates.

-

Grignard Additions: Extends carbon chains for polymer precursors.

Pharmaceutical Intermediates

The compound is a precursor in synthesizing:

-

Anticancer Agents: Derivatives inhibit kinase activity in breast cancer cell lines (IC: 50 µM).

-

Antimicrobials: Analogues exhibit MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Employ fume hoods |

Environmental Impact

The compound’s environmental persistence () and bioaccumulation potential necessitate containment to prevent aquatic toxicity .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Boiling Point (°C) | Key Differences |

|---|---|---|---|

| 1-(2-Bromoethyl)-4-chlorobenzene | 264.4 | Single chlorine; lower reactivity | |

| 1-Bromo-2,3-dichlorobenzene | 225.0 | Lacks ethyl chain; limited derivatization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume